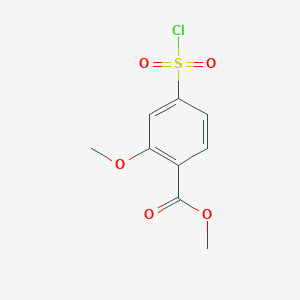

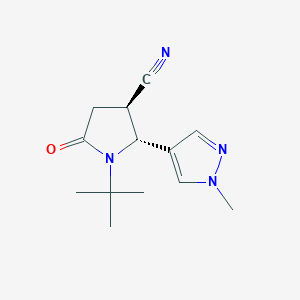

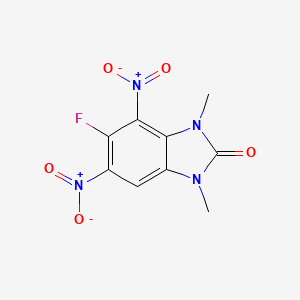

5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

説明

The chemical compound “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a complex substance with diverse applications in scientific research1. Its unique structure and properties make it a valuable tool for studying various fields, including medicinal chemistry, organic synthesis, and materials science1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one”. However, it’s worth noting that similar compounds are often synthesized using various organic synthesis techniques2.Molecular Structure Analysis

The molecular structure of “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one” is complex, contributing to its unique properties and making it a valuable tool for scientific research1. Unfortunately, specific details about its molecular structure were not found in the available resources.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one”. However, similar compounds are often involved in various chemical reactions, which are studied to understand their properties and potential applications2.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one” contribute to its unique characteristics and applications in scientific research1. Unfortunately, specific details about its physical and chemical properties were not found in the available resources.科学的研究の応用

Chemical Synthesis and Modifications

5-Fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one has been utilized in chemical synthesis, particularly in the fluorination of polycyclic aromatic hydrocarbons (PAHs). Laali et al. (1998) explored the use of N-fluoro-2,4-dinitroimidazole, a related fluorinating agent, for the direct one-pot fluorination of several classes of PAHs. This method provided a straightforward approach to access various fluorinated polynuclear aromatics, avoiding multi-step operations or the use of toxic or costly reagents (Laali, Tanaka, Forohar, Cheng, & Fetzer, 1998).

Antitumor Properties and Drug Delivery

The benzothiazole structure, to which 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is related, is significant in medicinal chemistry. Breen et al. (2019) noted the outstanding anticancer activity of 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole in breast and colorectal carcinoma cell lines. The study highlighted the use of apoferritin (AFt) protein cage as a drug delivery vehicle for such compounds, overcoming their poor water solubility (Breen, Wells, Turyanska, & Bradshaw, 2019).

Photophysical Characterization

In photophysical studies, related fluorophores have been synthesized and characterized. Ghosh et al. (2013) synthesized novel fluorophores like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) from methoxy derivatives of similar compounds. These fluorophores are sensitive to solvent polarity, especially in their excited state, demonstrating potential in fluorescence-based applications (Ghosh, Mitra, Saha, & Basu, 2013).

Fluorescent and Colorimetric Sensors

Compounds related to 5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one have been used in developing colorimetric and fluorescent sensors. Wu et al. (2016) designed 2,1,3-benzothiadiazole derivatives as sensors for fluoride ion, demonstrating high sensitivity and selectivity by inhibiting excited-state intramolecular proton transfer processes (Wu, Lai, Li, Lu, Leng, Shen, & Wang, 2016).

Electrochemical Studies

In electrochemical research, compounds with similar structures have been synthesized for various applications. Pero et al. (1977) conducted studies on fluorohydroxyacetone and its esters, highlighting the significance of fluorinated compounds in exploring chemical structure and biological activity relationships (Pero, Babiarz-Tracy, & Fondy, 1977).

Antimicrobial Applications

Fluorinated benzothiazole derivatives have shown promise in antimicrobial applications. Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, which displayed potent antimicrobial activity against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).

Safety And Hazards

The safety and hazards associated with “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one” are not explicitly mentioned in the available resources. However, like all chemical compounds, it should be handled with care, following appropriate safety guidelines.

将来の方向性

The future directions for the study and application of “5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one” are not explicitly mentioned in the available resources. However, given its unique properties and potential applications in various fields of scientific research1, it’s likely that further studies will continue to explore its potential uses and characteristics.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.

特性

IUPAC Name |

5-fluoro-1,3-dimethyl-4,6-dinitrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O5/c1-11-5-3-4(13(16)17)6(10)8(14(18)19)7(5)12(2)9(11)15/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOALPRNJEBLOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2N(C1=O)C)[N+](=O)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1,3-dimethyl-4,6-dinitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。